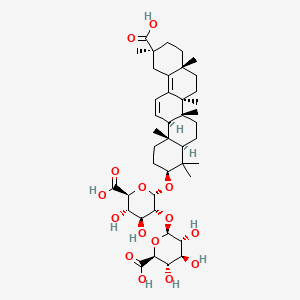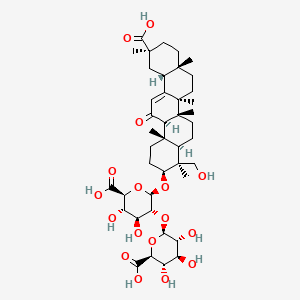
Ligularidine
説明
Ligularidine is a pyrrolizidine alkaloid . Pyrrolizidine alkaloids are heterocyclic secondary metabolites predominantly produced by plants as defense chemicals against herbivores .
Synthesis Analysis
Pyrrolizidine alkaloids, such as Ligularidine, are synthesized by plants and are thought to act as defense compounds against herbivores . While the intermediates were well defined by feeding experiments, only one enzyme involved in PA biosynthesis has been characterized so far, the homospermidine synthase catalyzing the first committed step in PA biosynthesis .
科学的研究の応用
Defense Chemicals in Plants
Ligularidine, as a type of pyrrolizidine alkaloid, is predominantly produced by plants as defense chemicals against herbivores . It’s estimated that approximately 6,000 plant species worldwide, representing 3% of all flowering plants, produce these secondary metabolites .
Structural Diversity and Biosynthesis
Pyrrolizidine alkaloids like Ligularidine display a wide structural diversity and occur in a vast number of species . Despite their importance, there is limited knowledge about their biosynthesis . The intermediates were well defined by feeding experiments, but only one enzyme involved in pyrrolizidine alkaloid biosynthesis has been characterized so far .
Toxicity
These alkaloids exhibit strong hepatotoxic, genotoxic, cytotoxic, tumorigenic, and neurotoxic activities . They pose a serious threat to the health of humans since they are known contaminants of foods including grain, milk, honey, and eggs, as well as plant-derived pharmaceuticals and food supplements .
Impact on Livestock and Fodder
Livestock and fodder can be affected due to pyrrolizidine alkaloid-containing plants on pastures and fields . This highlights the importance of monitoring and managing the presence of these plants in areas where livestock are grazing.
Role in Plant Ecology
The production of pyrrolizidine alkaloids like Ligularidine plays a role in plant ecology . As defense compounds, they can influence the interactions between plants and herbivores, potentially affecting the distribution and survival of plant species.
作用機序
Target of Action
Ligularidine, also known as Neoligularidine, is a type of pyrrolizidine alkaloid . Pyrrolizidine alkaloids are heterocyclic secondary metabolites predominantly produced by plants as defense chemicals against herbivores . Ligularidine has been found to have significantly high mutagenic activity, with DNA/RNA synthesis being its primary target .
Mode of Action
Like other pyrrolizidine alkaloids, it is believed to interact with its targets (dna/rna) and cause changes that lead to mutagenic activity .
Biochemical Pathways
Pyrrolizidine alkaloids, including Ligularidine, are synthesized by plants through specific biosynthetic pathways . The intermediates in these pathways have been well defined by feeding experiments . Homospermidine synthase, an enzyme involved in pyrrolizidine alkaloid biosynthesis, catalyzes the first committed step in this process .
Pharmacokinetics
Pyrrolizidine alkaloids are known to pose a serious threat to human health due to their strong hepatotoxic, genotoxic, cytotoxic, tumorigenic, and neurotoxic activities .
Result of Action
The molecular and cellular effects of Ligularidine’s action are primarily related to its mutagenic activity . It interacts with DNA/RNA, leading to mutations that can result in various toxic effects, including hepatotoxicity, genotoxicity, cytotoxicity, tumorigenicity, and neurotoxicity .
Action Environment
The action, efficacy, and stability of Ligularidine can be influenced by various environmental factors. For instance, the concentration of pyrrolizidine alkaloids in plants can vary greatly, depending on factors such as the developmental stage, tissue type, and environmental conditions .
特性
IUPAC Name |
[(1R,4E,6R,7S,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO7/c1-6-15-11-13(2)21(4,29-14(3)23)20(26)27-12-16-7-9-22(5)10-8-17(18(16)24)28-19(15)25/h6-7,13,17H,8-12H2,1-5H3/b15-6+,16-7-/t13-,17-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIAVVNLMDKOIV-BPYQQJMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C[C@H]([C@](C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)(C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201020081 | |
| Record name | Ligularidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ligularidine | |
CAS RN |
60872-63-1 | |
| Record name | Ligularidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060872631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ligularidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















